molecular formula C11H14N4O3 B7352915 (2S)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid

(2S)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid

Cat. No. B7352915
M. Wt: 250.25 g/mol
InChI Key: AHSVNMSAGSRLRP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((2S)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid involves its ability to inhibit the activity of certain enzymes, such as DPP-4 and NEP. By inhibiting these enzymes, the compound can increase the levels of certain hormones and peptides, such as glucagon-like peptide-1 (GLP-1) and natriuretic peptides, which have beneficial effects on glucose metabolism and blood pressure regulation.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce blood pressure in animal models of hypertension. These effects are likely due to the compound's ability to increase the levels of GLP-1 and natriuretic peptides, which have known beneficial effects on glucose metabolism and blood pressure regulation.

Advantages and Limitations for Lab Experiments

One advantage of ((2S)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid is its specificity for certain enzymes, such as DPP-4 and NEP. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of this compound is its relatively low potency compared to other DPP-4 inhibitors, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on ((2S)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent analogs of this compound for use in drug discovery and development. Another potential direction is the investigation of the compound's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, studies could be conducted to investigate the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and cancer.

Synthesis Methods

The synthesis of ((2S)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid involves several steps, including the reaction of 6-bromo-3-pyridazinecarboxylic acid with methyl isocyanate to form 6-(methylcarbamoyl)pyridazin-3-amine. This intermediate compound is then coupled with (S)-pyrrolidine-2-carboxylic acid using a coupling reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form the final product.

Scientific Research Applications

((2S)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid has potential applications in the field of drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP), which are involved in the regulation of glucose metabolism and blood pressure, respectively. Therefore, this compound could be used as a lead compound for the development of new drugs for the treatment of diabetes and hypertension.

properties

IUPAC Name

(2S)-1-[6-(methylcarbamoyl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-12-10(16)7-4-5-9(14-13-7)15-6-2-3-8(15)11(17)18/h4-5,8H,2-3,6H2,1H3,(H,12,16)(H,17,18)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSVNMSAGSRLRP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=NN=C(C=C1)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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